molecular formula C18H12N2OS B14196208 (2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone CAS No. 914644-39-6

(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B14196208
CAS No.: 914644-39-6
M. Wt: 304.4 g/mol
InChI Key: TUTMICDPPNZNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone is a complex organic compound that belongs to the class of thienopyridine derivatives This compound is characterized by the presence of a thieno[2,3-c]pyridine core linked to a naphthalene moiety through a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4,6-disubstituted 2-thioxopyridine-3-carbonitriles with phenacyl bromides under Thorpe–Ziegler cyclization conditions . The resulting amino ketones are then reacted with ethylene glycol under acid catalysis conditions, using para-toluenesulfonic acid as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could block the β2-adrenergic receptor, inhibiting downstream signaling pathways activated by epinephrine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone is unique due to its combination of a thienopyridine core and a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

914644-39-6

Molecular Formula

C18H12N2OS

Molecular Weight

304.4 g/mol

IUPAC Name

(2-aminothieno[2,3-c]pyridin-3-yl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C18H12N2OS/c19-18-16(14-8-9-20-10-15(14)22-18)17(21)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,19H2

InChI Key

TUTMICDPPNZNOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=C(SC4=C3C=CN=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.